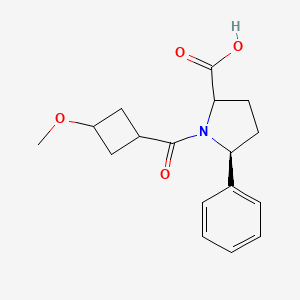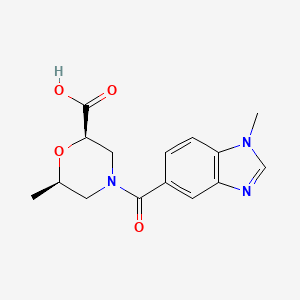
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, also known as MCCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCP is a chiral amino acid derivative that has been synthesized using various methods.
作用机制
The mechanism of action of (5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is not fully understood. However, studies have shown that this compound can bind to various receptors and enzymes in the body, including G protein-coupled receptors, ion channels, and enzymes involved in signal transduction pathways. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes involved in signal transduction pathways, including protein kinases and phosphatases. This compound has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. The advantages of this compound include its chiral nature, which makes it useful as a chiral auxiliary in asymmetric synthesis reactions. This compound is also relatively easy to synthesize, which makes it a useful compound for lab experiments. The limitations of this compound include its potential toxicity and limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of (5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid. One future direction is the development of new synthesis methods for this compound, which may improve its yield and purity. Another future direction is the study of the potential therapeutic applications of this compound, particularly in the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, the study of the biochemical and physiological effects of this compound may lead to the discovery of new drug targets and signaling pathways. Finally, the study of the potential use of this compound in material science may lead to the development of new chiral materials with unique properties.
合成方法
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid has been synthesized using various methods, including the diastereoselective synthesis of pyrrolidines from chiral lactams, the asymmetric synthesis of pyrrolidines from chiral imines, and the catalytic enantioselective synthesis of pyrrolidines from prochiral substrates. The most commonly used method for the synthesis of this compound is the diastereoselective synthesis of pyrrolidines from chiral lactams. This method involves the reaction of chiral lactams with aldehydes or ketones to form pyrrolidines.
科学研究应用
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions. In material science, this compound has been studied for its potential use in the synthesis of chiral materials.
属性
IUPAC Name |
(5S)-1-(3-methoxycyclobutanecarbonyl)-5-phenylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-22-13-9-12(10-13)16(19)18-14(7-8-15(18)17(20)21)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3,(H,20,21)/t12?,13?,14-,15?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKDUWNSNCQLEZ-YFXXHVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)C(=O)N2C(CCC2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CC(C1)C(=O)N2[C@@H](CCC2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluoro-3-methylphenyl)-2-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]acetic acid](/img/structure/B7343305.png)
![(3S)-3-[(3-methoxycyclobutanecarbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7343309.png)
![3-[(3-bromophenyl)methyl-[(2S,4S)-1,2-dimethylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B7343314.png)
![2-[[[(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbonyl]amino]methyl]-2-phenylbutanoic acid](/img/structure/B7343319.png)
![2-(3-chloro-4-methoxyphenyl)-2-[[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]amino]acetic acid](/img/structure/B7343331.png)
![(2R,6R)-6-methyl-4-[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7343338.png)
![(2R,6R)-6-methyl-4-[2-(1-methylpyrazol-4-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B7343345.png)

![5-[[(2S,3R)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7343370.png)
![2-[2-[(4aS,7aR)-4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carbonyl]phenyl]benzoic acid](/img/structure/B7343389.png)
![3-[4-[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]piperazin-1-yl]butanoic acid](/img/structure/B7343393.png)
![(5S)-1-[1-(difluoromethyl)pyrazole-4-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7343406.png)
![2-[2-fluoro-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]propanoic acid](/img/structure/B7343409.png)
![1-[2-oxo-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]ethyl]pyrazole-4-carboxylic acid](/img/structure/B7343417.png)